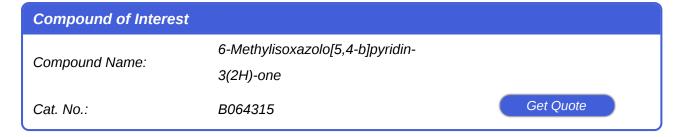


structure-activity relationship (SAR) of isoxazolo[5,4-b]pyridinones

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Isoxazolo[5,4-b]pyridinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoxazolo[5,4-b]pyridinone derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents with a wide range of biological activities, including antibacterial, antiproliferative, and enzyme inhibitory properties.

This document summarizes key findings from various studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts through diagrams to facilitate a deeper understanding of the SAR of this important scaffold.

Core Scaffold and Biological Activities

The isoxazolo[5,4-b]pyridinone core is a fused heterocyclic system that serves as a versatile template for drug design. Modifications at various positions of this scaffold have been shown to significantly influence the biological activity of the resulting compounds. Key activities explored for this class of molecules include:



- Antibacterial and Antifungal Activity: Derivatives have been synthesized and tested against various bacterial and fungal strains.
- Antiproliferative Activity: The scaffold has been investigated for its potential in developing anticancer agents by evaluating its cytotoxicity against various cancer cell lines.
- Enzyme Inhibition: Isoxazolo[5,4-b]pyridinone derivatives have been explored as inhibitors of various enzymes, including kinases and indoleamine 2,3-dioxygenase (IDO1).

Structure-Activity Relationship (SAR) Analysis

The biological activity of isoxazolo[5,4-b]pyridinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize the SAR for different biological activities.

Antibacterial and Antiproliferative Activity

A study by Z-L. Zuo, et al., focused on the synthesis and evaluation of a series of isoxazolo[5,4-b]pyridinone derivatives for their antibacterial and antiproliferative activities. The general structure of the synthesized compounds is depicted below.

General Structure of Isoxazolo[5,4-b]pyridinone Derivatives

Caption: General chemical structure of the isoxazolo[5,4-b]pyridinone scaffold.

Table 1: SAR of Isoxazolo[5,4-b]pyridinone Derivatives as Antibacterial and Antiproliferative Agents



Compound	R¹	R²	R³	Antibacteria I Activity (MIC, µg/mL) vs. S. aureus	Antiprolifer ative Activity (IC50, µM) vs. MCF-7
1a	Н	Н	Phenyl	>100	25.3
1b	Н	Н	4- Chlorophenyl	50	12.1
1c	н	Н	4- Methoxyphen yl	>100	30.5
2a	СНз	Н	Phenyl	>100	22.8
2b	СНз	Н	4- Chlorophenyl	25	8.7
3a	Н	Br	Phenyl	50	15.6
3b	н	Br	4- Chlorophenyl	12.5	5.2

Key SAR Insights:

- Effect of R³ Substituent: The presence of a halogen, specifically a chloro group, at the paraposition of the phenyl ring at R³ (e.g., compounds 1b, 2b, 3b) consistently leads to enhanced antibacterial and antiproliferative activity compared to an unsubstituted phenyl ring or a methoxy-substituted phenyl ring.
- Effect of R¹ Substituent: A methyl group at the R¹ position (compounds 2a and 2b) appears to be well-tolerated and can contribute to a slight increase in potency when combined with an effective R³ substituent.
- Effect of R² Substituent: The introduction of a bromine atom at the R² position (compounds 3a and 3b) significantly improves both antibacterial and antiproliferative activities, suggesting this position is crucial for interaction with the biological target. The combination of a bromine

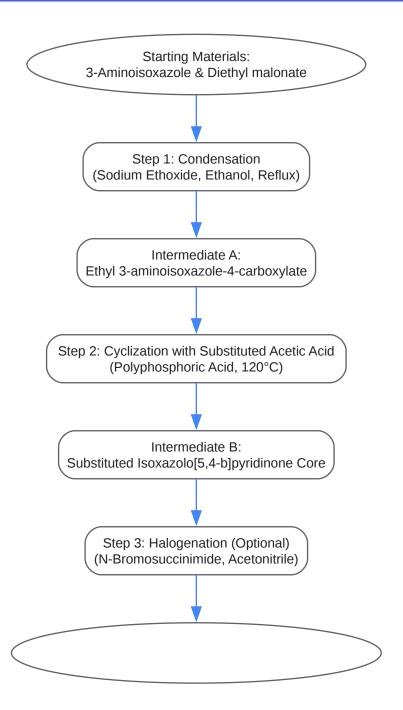


at R² and a 4-chlorophenyl at R³ (compound 3b) resulted in the most potent analog in this series.

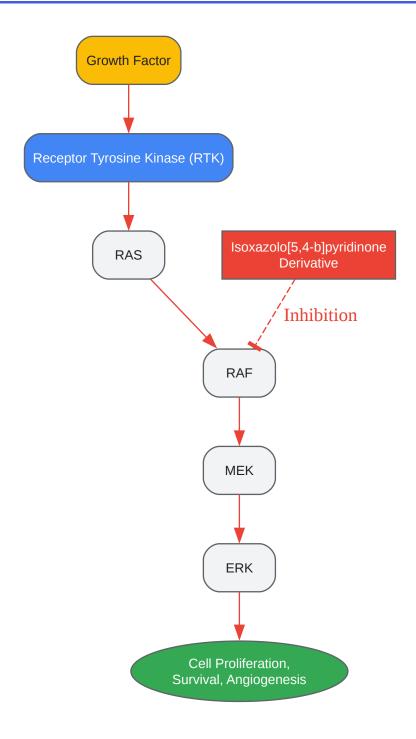
Experimental Protocols General Synthesis of Isoxazolo[5,4-b]pyridinone Derivatives

The synthesis of the isoxazolo[5,4-b]pyridinone core generally involves a multi-step reaction sequence. A representative synthetic scheme is outlined below.









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